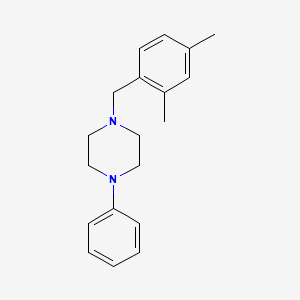
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DADIB, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DADIB is a synthetic compound that belongs to the class of isoindolinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activation of NF-κB by preventing the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the expression of NF-κB target genes.
Biochemical and Physiological Effects:
Apart from its potential anticancer activity, N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have various other biochemical and physiological effects. Studies have shown that N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
One of the significant advantages of using N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its specificity towards the NF-κB pathway. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to selectively inhibit the NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the significant directions is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential synergistic effects of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide with other anticancer drugs. Additionally, the development of more efficient synthesis methods for N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide could make it more accessible for scientific research.
Conclusion:
In conclusion, N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards the NF-κB pathway makes it an attractive candidate for the development of new drugs for various diseases, including cancer. Although there are some limitations to its use in lab experiments, the future directions for the research on N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide are promising, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzamide with phthalic anhydride in the presence of acetic anhydride to form 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. The second step involves the reaction of the above compound with allyl bromide in the presence of potassium carbonate to form N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. The overall yield of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide synthesis is around 30%.
科学的研究の応用
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can inhibit the growth of cancer cells by inducing apoptosis. N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and colon cancer.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-13-22(14-4-2)19(24)15-9-11-16(12-10-15)23-20(25)17-7-5-6-8-18(17)21(23)26/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRHPAZWXAZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)



![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

